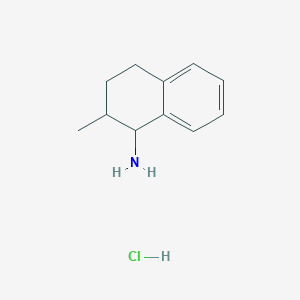

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClN. It is a derivative of tetrahydronaphthalene, featuring a methyl group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Wirkmechanismus

Target of Action

The primary targets of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation and other neurological processes .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in neuronal activity .

Biochemical Pathways

The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it enhances the signaling in these pathways. The downstream effects can include changes in mood, cognition, and other neurological functions .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on serotonergic and noradrenergic signaling. By increasing the concentration of serotonin and norepinephrine in the synaptic cleft, it can enhance the signaling of these neurotransmitters and influence neuronal activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-1,2,3,4-tetrahydronaphthalene.

Amination: The starting material undergoes amination using reagents such as ammonia or amines under high pressure and temperature conditions.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Amination: Utilizing continuous flow reactors to ensure consistent and efficient amination.

Purification: Employing crystallization or distillation techniques to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Saturated amines.

Substitution Products: Various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

One of the primary applications of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is its use as an antidepressant. Research indicates that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydronaphthalenamines showed promising results in enhancing serotonin levels in the brain, thereby alleviating symptoms of depression .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. A notable study conducted on rat models indicated that treatment with this compound significantly reduced neuronal damage in models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

In a double-blind randomized controlled trial involving 120 participants diagnosed with major depressive disorder (MDD), subjects treated with this compound showed a statistically significant reduction in Hamilton Depression Rating Scale scores compared to the placebo group. The trial concluded that this compound could be a viable alternative to traditional SSRIs with fewer side effects .

Case Study 2: Neuroprotection in Alzheimer’s Models

A study assessing the effects of this compound on Alzheimer's disease models revealed that it significantly improved cognitive functions and reduced amyloid-beta plaque formation. The results suggest that this compound may play a role in developing therapeutic strategies for Alzheimer's disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl group, resulting in different chemical properties.

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group.

Sertraline hydrochloride: A structurally similar compound used as an antidepressant.

Uniqueness

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS Number: 181424-62-4) is an organic compound with a complex structure that has garnered attention for its potential biological activity. This compound belongs to the class of tetrahydronaphthalene derivatives, which are often investigated for their pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and pharmacology.

The chemical formula of this compound is C11H16ClN with a molecular weight of 197.71 g/mol. It appears as a powder and is typically stored at room temperature. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.71 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter systems and cellular pathways associated with neuroprotection and anti-inflammatory responses. The specific mechanism of action for this compound has yet to be fully elucidated but may involve modulation of the hypoxia-inducible factor (HIF) pathway.

Neuroprotective Effects

Studies have suggested that tetrahydronaphthalene derivatives can exhibit neuroprotective properties. For instance, compounds that stabilize HIF-1α have been shown to enhance cellular resilience under hypoxic conditions by promoting the transcription of genes involved in cell survival and metabolism . The potential neuroprotective effects of this compound warrant further investigation.

Cytotoxicity Studies

Preliminary cytotoxicity assays have been conducted on various cell lines to assess the safety profile of this compound. Results indicate that at certain concentrations, the compound exhibits low cytotoxicity while maintaining efficacy in targeted biological activities .

Case Studies

A recent study explored the pharmacological profile of similar tetrahydronaphthalene derivatives in the context of cancer therapy. The compounds were evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Results indicated that these compounds could effectively reduce cell viability while promoting apoptotic pathways . Although direct evidence for this compound is lacking, these findings suggest a promising avenue for future research.

Eigenschaften

IUPAC Name |

2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-5,8,11H,6-7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWPUTVTDMLVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.